3-(Benzyloxy)-n-propyl isocyanate
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Overview
Description
3-(Benzyloxy)-n-propyl isocyanate is an organic compound that features an isocyanate group attached to a benzyloxy-propyl chain. This compound is of interest due to its potential applications in organic synthesis and material science. Isocyanates are known for their reactivity, particularly with nucleophiles, making them valuable intermediates in the production of various polymers and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-n-propyl isocyanate typically involves the reaction of 3-(benzyloxy)-n-propylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. An alternative method involves the use of non-phosgene routes, such as the reaction of 3-(benzyloxy)-n-propylamine with carbon dioxide and a dehydrating agent .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often employs the phosgene process due to its efficiency. due to the hazardous nature of phosgene, there is ongoing research into safer, non-phosgene methods. These include the use of carbamate intermediates, which are thermally decomposed to yield the desired isocyanate .
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-n-propyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: Can participate in nucleophilic substitution reactions where the isocyanate group is replaced by other nucleophiles.
Polymerization: Can be used in the production of polyurethanes through polymerization with diols.
Common Reagents and Conditions:
Alcohols and Amines: React with isocyanates under mild conditions to form urethanes and ureas.
Catalysts: Base catalysts such as triethylamine can accelerate the reaction with nucleophiles.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Produced through polymerization with diols.
Scientific Research Applications
3-(Benzyloxy)-n-propyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the production of polyurethanes, which are used in foams, coatings, and adhesives.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-n-propyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group reacts with nucleophiles, such as alcohols and amines, through an addition-elimination mechanism. This reaction forms stable urethane or urea linkages, which are the basis for its use in polymer production .
Comparison with Similar Compounds
Phenyl isocyanate: Similar in structure but with a phenyl group instead of a benzyloxy-propyl chain.
Hexamethylene diisocyanate: An aliphatic isocyanate used in the production of non-yellowing polyurethanes.
Uniqueness: 3-(Benzyloxy)-n-propyl isocyanate is unique due to the presence of the benzyloxy-propyl chain, which can impart different physical and chemical properties compared to other isocyanates. This structural difference can influence its reactivity and the properties of the polymers formed from it .
Properties
IUPAC Name |
3-isocyanatopropoxymethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-10-12-7-4-8-14-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPXNJYHPWNPCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCN=C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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